REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6](=[N:8][O:9][CH2:10][C:11](Cl)=[O:12])[CH3:7])=[CH:4][CH:3]=1.Cl.[NH2:17][CH2:18][CH2:19][OH:20].[C:21](=[O:24])(O)[O-:22].[K+].[CH:26]1C=CC=CC=1>CN(C)C=O.C(OCC)C>[C:21]([NH:17][CH2:18][CH2:19][O:20][C:11](=[O:12])[CH2:10][O:9][N:8]=[C:6]([CH3:7])[C:5]1[CH:14]=[CH:15][C:2]([Cl:1])=[CH:3][CH:4]=1)(=[O:24])[CH3:26].[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6](=[N:8][O:9][CH2:10][C:11]([OH:22])=[O:12])[CH3:7])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
(4-chloro-α-methylbenzylidene) amino-oxyacetyl chloride
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(C)=NOCC(=O)Cl)C=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCCO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
On termination of the carbondioxide evolution the mixture was separated
|
Type
|
WASH
|
Details
|
the ethereal layer was washed another time with 10 ml of water
|
Type
|
EXTRACTION
|
Details
|
The ethereal solution was extracted with 6 ml of 2 N-hydrochloric acid
|
Type
|
ADDITION
|
Details
|
mixed with 2 g of potassium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
On termination of the evolution of carbon dioxide the mixture was twice extracted with diethylether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal extracts were dried with anhydrous sodiumsulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
ADDITION
|
Details
|
The addition of ether to the neutralized solution
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCOC(CON=C(C1=CC=C(C=C1)Cl)C)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(C)=NOCC(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |